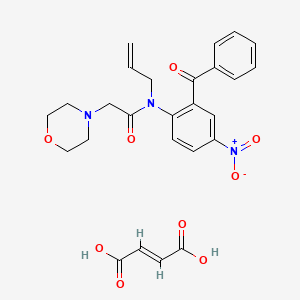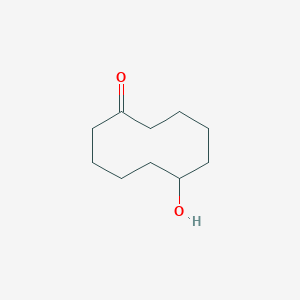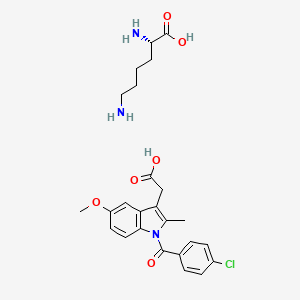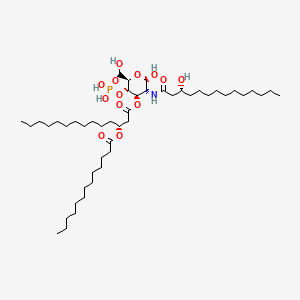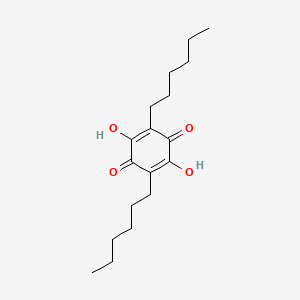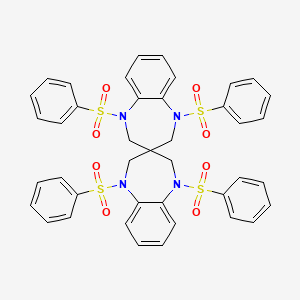![molecular formula C6H10O5 B12794097 Methyl 2-[(methoxycarbonyl)oxy]propanoate CAS No. 6288-11-5](/img/structure/B12794097.png)
Methyl 2-[(methoxycarbonyl)oxy]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NIOSH/FG1810850 is a compound that has garnered attention due to its unique properties and potential applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NIOSH/FG1810850 involves several steps, including the selection of appropriate starting materials and reaction conditions. The synthetic routes typically involve:
Selection of Precursors: Choosing the right precursors is crucial for the successful synthesis of NIOSH/FG1810850.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the compound.
Purification: After the reaction, the product is purified using techniques like crystallization, distillation, or chromatography.
Industrial Production Methods
In an industrial setting, the production of NIOSH/FG1810850 is scaled up using large reactors and continuous flow systems. The process involves:
Bulk Synthesis: Large quantities of precursors are reacted under controlled conditions.
Automation: Automated systems are used to monitor and control the reaction parameters.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
NIOSH/FG1810850 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogens, alkyl groups, or other functional groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
NIOSH/FG1810850 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of NIOSH/FG1810850 involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity and signal transduction.
Affect Gene Expression: Influence the expression of genes related to its biological activity.
Properties
CAS No. |
6288-11-5 |
|---|---|
Molecular Formula |
C6H10O5 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
methyl 2-methoxycarbonyloxypropanoate |
InChI |
InChI=1S/C6H10O5/c1-4(5(7)9-2)11-6(8)10-3/h4H,1-3H3 |
InChI Key |
YYQQVTLVYLTGPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)OC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12794014.png)
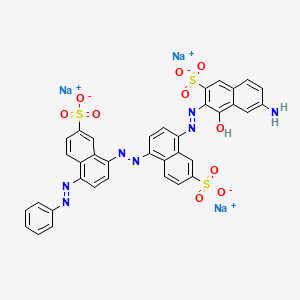
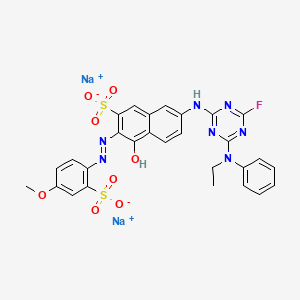
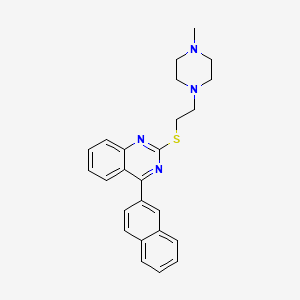
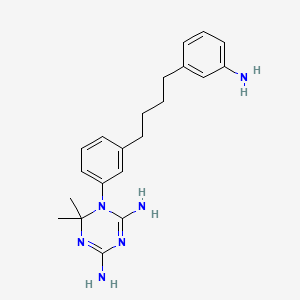
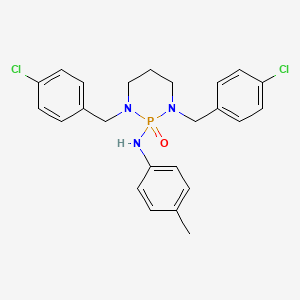
![1a-phenyl-2a,3,4,5,6,6a,7,7a-octahydro-2H-naphtho[2,3-b]oxirene](/img/structure/B12794055.png)
